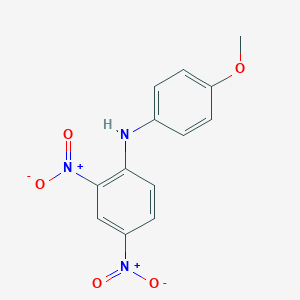
N-(4-Methoxyphenyl)-2,4-dinitroaniline
Descripción general
Descripción
Compounds with the methoxyphenyl group are generally aromatic compounds where a methoxy group (-OCH3) is attached to a phenyl group. They are used in various fields including medicine and materials science .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction (XRD) and density functional theory (DFT) . These techniques provide information about the geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. These properties include the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and more .Aplicaciones Científicas De Investigación
Chemical Stability and Ionisation
- Stability and Ionisation in Solvents : N-(4-Methoxyphenyl)-2,4-dinitroaniline, as part of the 2,4-dinitroaniline family, reacts with sodium methoxide in methanol–dimethyl sulphoxide to form conjugate bases. This process illustrates the chemical stability and reactivity of the compound in specific solvent conditions (Crampton & Wilson, 1980).
Application in Chemosensors
- Use in Chemosensors for Cyanide Detection : A study involving N-(2,4-dinitrobenzylidene)-4-methoxyaniline highlights its application in detecting cyanide. This compound changes color in the presence of cyanide, demonstrating its potential as a chromogenic chemosensor (Heying et al., 2015).
Energetic Properties
- Synthesis and Thermal Properties : Research on the energetic properties of related dinitroaniline compounds, including synthesis and thermal stability assessments, provides insights into the potential applications of N-(4-Methoxyphenyl)-2,4-dinitroaniline in energetic materials (Klapötke et al., 2015).
Microbial Toxicity
- Toxicity and Biotransformation in Microbial Systems : The toxicity and biotransformation of 2,4-dinitroaniline derivatives in microbial systems have been studied, providing valuable information on the environmental impact and biodegradation of these compounds (Olivares et al., 2016).
Isotopic Labeling
- Regioselective Labeling : N-(4-Methoxyphenyl)-2,4-dinitroaniline and its derivatives have been explored for regioselective isotopic labeling, which is crucial in various research applications, especially in tracing and studying molecular interactions (Cǎproiu et al., 1999).
Liquid Crystal Research
- Induction of Liquid Crystals : Research indicates that derivatives of N-(4-Methoxyphenyl)-2,4-dinitroaniline can induce the formation of liquid crystals, suggesting its potential in the development of advanced materials and display technologies (Fukui & Matsunaga, 1982).
Environmental Monitoring
- Use in Enzyme-linked Immunosorbent Assays (ELISA) : The compound has been included in the development of sensitive assays for environmental monitoring, particularly in the detection of dinitroaniline contaminants in water and soil (Krämer et al., 2008).
Electrochemical Applications
- Electrochemical Properties in Polyamides : Its use in the synthesis of polyamides with electrochromic behaviors demonstrates the compound's relevance in the field of electrochemistry and material science (Liou & Lin, 2009).
Microbial Metabolism
- Understanding Microbial Metabolism of Related Compounds : Studies on the microbial metabolism of dinitroaniline compounds provide insights into the ecological and environmental interactions of these chemicals (Laanio et al., 1973).
Photogeneration Applications
- Use in Oligonucleotide Synthesis : The photogeneration properties of N-(4-Methoxyphenyl)-2,4-dinitroaniline derivatives have been investigated for use in oligonucleotide synthesis, underlining its potential in the field of genetic engineering and molecular biology (Siniakov et al., 2014).
Structural Analysis
- Crystal Structure Studies : Investigations into the crystal structure of 2,6-dinitroaniline provide a basis for understanding the structural properties of similar compounds like N-(4-Methoxyphenyl)-2,4-dinitroaniline, which is crucial for material science and chemistry applications (Párkányi & Kălmăn, 1984).
Genotoxicity Studies
- Metabolism and Genotoxicity : The metabolism of N-(2-Methoxyphenyl)hydroxylamine, a related compound, by human cytochrome-P450 enzymes, and its implications for genotoxicity provide insights into the biological interactions and potential health effects of similar compounds like N-(4-Methoxyphenyl)-2,4-dinitroaniline (Naiman et al., 2011).
Photosynthesis and Respiration Inhibition
- Inhibition of Photosynthesis and Respiration : The impact of substituted 2,6-dinitroaniline herbicides on chloroplast and mitochondrial activities suggests the potential effects of N-(4-Methoxyphenyl)-2,4-dinitroaniline on similar biological processes (Moreland et al., 1972).
Electrochemical Sensing
- Development of Biosensors : The compound's use in developing biosensors for determining substances like glutathione and piroxicam in samples demonstrates its potential in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).
Proton Magnetic Resonance Studies
- Spectroscopic Analysis : Proton magnetic resonance studies of related 2-nitro- and 2,4-dinitro-diphenylamines provide insights into the spectroscopic properties and molecular interactions of N-(4-Methoxyphenyl)-2,4-dinitroaniline (Gale & Wilshire, 1972).
Pharmaceutical Analysis
- Pharmaceutical Analysis : The compound's use in spectrophotometric methods for determining pharmaceuticals like ethinylestradiol in formulations highlights its role in pharmaceutical analysis and quality control (Teixeira et al., 2011).
Antifungal Drug Research
- Antifungal Drug Development : The investigation of Schiff bases derived from 4-amino-5-substituent-1,2,4-triazole-3-thione and 2,4-dinitrobenzaldehyde, including derivatives of N-(4-Methoxyphenyl)-2,4-dinitroaniline, for antifungal applications underlines its potential in developing new pharmaceuticals (Wu et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDBMSOXLXDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914384 | |
| Record name | N-(4-Methoxyphenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Methoxyphenyl)-2,4-dinitroaniline | |
CAS RN |
967-35-1 | |
| Record name | NSC92801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxyphenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DINITRO-4'-METHOXYDIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




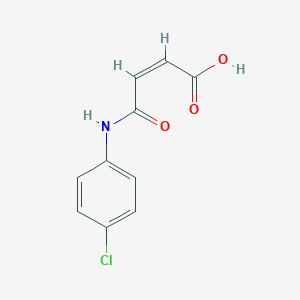
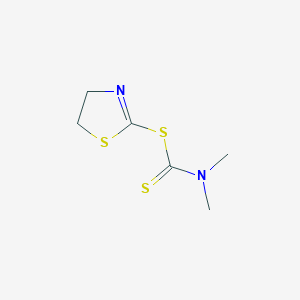
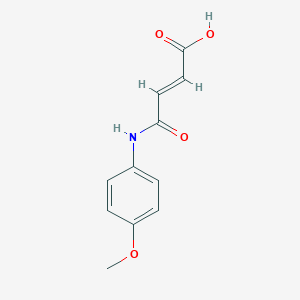

![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)
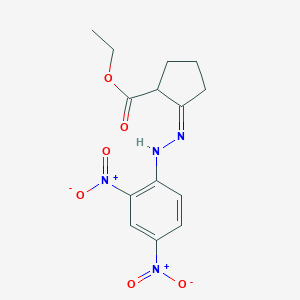
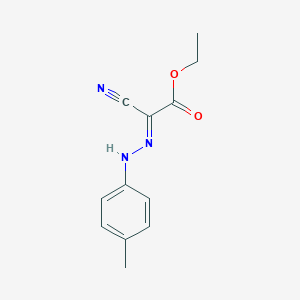
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)